1,3-Diethylquinoxalin-2-one
Overview
Description
1,3-Diethylquinoxalin-2-one is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and chemical properties The presence of the quinoxaline core in various natural products and pharmaceutical compounds makes them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethylquinoxalin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamines with 1,2-dicarbonyl compounds. For instance, the reaction of 1,2-diaminobenzene with diethyl oxalate under reflux conditions in ethanol can yield this compound. Another method involves the condensation of 1,2-diaminobenzene with diethyl malonate in the presence of a catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethylquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms. For example, alkylation with alkyl halides can yield N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: N-alkylated quinoxaline derivatives.
Scientific Research Applications
1,3-Diethylquinoxalin-2-one has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its derivatives are explored for their potential as ligands in coordination chemistry.
Biology: The compound and its derivatives exhibit antimicrobial, antiviral, and anticancer activities. They are studied for their potential as therapeutic agents.
Medicine: this compound derivatives are investigated for their potential as inhibitors of enzymes such as aldose reductase and HIV-1 reverse transcriptase.
Industry: The compound is used in the development of materials with specific electronic and optical properties. It is also explored for its potential in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,3-diethylquinoxalin-2-one and its derivatives involves interactions with various molecular targets. For instance, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In the case of antimicrobial activity, the compound may disrupt the cell membrane or interfere with essential metabolic pathways in microorganisms. The exact molecular pathways involved can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
1,3-Diethylquinoxalin-2-one can be compared with other quinoxaline derivatives such as:
Quinoxalin-2-one: Lacks the diethyl substitution, which can affect its biological activity and chemical reactivity.
3,4-Dihydroquinoxalin-2-one:
1,4-Diethylquinoxalin-2-one: Similar structure but with different substitution pattern, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other quinoxaline derivatives.
Properties
IUPAC Name |
1,3-diethylquinoxalin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-9-12(15)14(4-2)11-8-6-5-7-10(11)13-9/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYUSZRGTBDUIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N(C1=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349826 | |
Record name | 1,3-diethylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848746-58-7 | |
Record name | 1,3-diethylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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